molecular formula C14H17ClN2O3S B486557 1-((5-chloro-2-ethoxy-4-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole CAS No. 944782-17-6

1-((5-chloro-2-ethoxy-4-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole

Cat. No.: B486557
CAS No.: 944782-17-6
M. Wt: 328.8g/mol
InChI Key: FAMIIENVVUWRFI-UHFFFAOYSA-N
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Description

1-((5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole is a sulfonamide-substituted pyrazole derivative characterized by a 3,5-dimethylpyrazole core linked to a substituted phenylsulfonyl group. The phenyl ring features a chloro group at position 5, an ethoxy group at position 2, and a methyl group at position 2.

Properties

IUPAC Name

1-(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl-3,5-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O3S/c1-5-20-13-6-9(2)12(15)8-14(13)21(18,19)17-11(4)7-10(3)16-17/h6-8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAMIIENVVUWRFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2C(=CC(=N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-((5-chloro-2-ethoxy-4-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the sulfonyl group: This step involves the reaction of the pyrazole with a sulfonyl chloride derivative.

    Substitution reactions:

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-((5-chloro-2-ethoxy-4-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((5-chloro-2-ethoxy-4-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Research may explore its potential as a therapeutic agent for certain diseases.

    Industry: It could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-((5-chloro-2-ethoxy-4-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences and similarities between the target compound and related pyrazole-sulfonamide derivatives:

Compound Name (CAS No.) Molecular Formula Molecular Weight Key Substituents on Phenylsulfonyl Group Notable Properties/Applications
Target Compound C₁₅H₁₈ClN₂O₃S ~356.88* 5-Cl, 2-OEt, 4-Me Predicted moderate lipophilicity
1-[(4-Chloro-3-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole (944782-33-6) C₁₄H₁₇ClN₂O₃S 328.81 4-Cl, 3-OPr Density: 1.31 g/cm³; Boiling point: 487.4°C (predicted)
1-[(4-Fluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole (321742-13-6) C₁₁H₁₁FN₂O₂S 270.28 4-F Fluorine enhances electronegativity; potential CNS activity
4-Chloro-1-[(4-chlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole C₁₁H₁₀Cl₂N₂O₂S 305.18 4-Cl (phenyl), 4-Cl (pyrazole) Higher halogen content may increase toxicity
1-((2-Bromophenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole C₁₁H₁₁BrN₂O₂S 331.25 2-Br Bromine increases molecular weight; potential agrochemical use

*Molecular weight calculated based on formula.

Physicochemical Properties

  • Lipophilicity: The ethoxy group in the target compound enhances lipophilicity compared to methoxy or hydroxy substituents (e.g., in 4,6-dimethyl-2(1H)-pyrimidinone derivatives ).
  • Acidity : Predicted pKa of -4.49 for CAS 944782-33-6 suggests strong electron-withdrawing effects from sulfonyl and chloro groups , whereas the ethoxy group in the target compound may slightly reduce acidity.

Structural Validation and Crystallography

  • Software such as SHELXL (for small-molecule refinement) and Mercury (for crystal visualization) are critical for analyzing differences in bond lengths and angles caused by substituents like chloro vs. bromo groups .
  • The ethoxy group in the target compound may induce torsional strain in the phenyl ring, altering dihedral angles compared to smaller substituents (e.g., methyl) .

Key Research Findings

Substituent Effects : Chloro and ethoxy groups optimize a balance between lipophilicity and solubility, making the target compound a candidate for drug delivery .

Synthetic Scalability : Analogues with simpler substituents (e.g., 4-fluorophenyl) are easier to synthesize but less thermally stable than the target compound .

Biological Relevance : Pyrazole sulfonamides with bulky substituents (e.g., dihydro-pyrazole in CAS 130102-98-6) show reduced membrane permeability compared to the target compound .

Biological Activity

1-((5-chloro-2-ethoxy-4-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole is a compound that belongs to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of 1-((5-chloro-2-ethoxy-4-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole can be represented as follows:

  • Molecular Formula : C13H16ClN3O2S
  • Molecular Weight : 305.80 g/mol
  • SMILES Notation : CC(C)N1C(=N)N(C(=S)N1C)C(C)C

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, studies have shown that similar compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a comparative study, compounds with similar structures demonstrated up to 85% inhibition of TNF-α at concentrations as low as 10 µM, outperforming standard anti-inflammatory drugs like dexamethasone .

Analgesic Properties

The analgesic potential of pyrazole derivatives is notable. In vivo studies have demonstrated that certain pyrazole compounds can reduce pain responses significantly. For example, a related pyrazole exhibited an analgesic effect with a percentage inhibition of pain comparable to that of traditional analgesics like indomethacin .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been evaluated against various bacterial strains. Compounds similar to 1-((5-chloro-2-ethoxy-4-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole have shown effective inhibition against Gram-positive and Gram-negative bacteria including Staphylococcus aureus and Escherichia coli. A specific derivative demonstrated an MIC (Minimum Inhibitory Concentration) value lower than that of standard antibiotics .

Anticancer Activity

Emerging studies suggest that pyrazole derivatives may possess anticancer properties. For instance, certain compounds have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and the inhibition of tumor growth factors .

The biological activity of 1-((5-chloro-2-ethoxy-4-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole is attributed to its ability to interact with multiple biological targets:

  • Inhibition of Cyclooxygenases (COX) : Similar compounds have been identified as selective COX inhibitors, which play a crucial role in inflammation and pain pathways.
  • Modulation of Cytokine Production : The reduction in pro-inflammatory cytokines suggests a mechanism involving the modulation of immune responses.
  • Antimicrobial Mechanisms : The action against bacterial membranes and metabolic pathways has been proposed for antimicrobial activity.

Case Studies

StudyCompoundActivityFindings
Selvam et al. (2014)Pyrazole DerivativeAnti-inflammatoryUp to 85% inhibition of TNF-α at 10 µM
Burguete et al. (2016)Pyrazole CompoundAntimicrobialEffective against E. coli and S. aureus
Chovatia et al. (2020)Pyrazole SeriesAnticancerInduced apoptosis in cancer cell lines

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